5'-amino-4''-bromo-3,4-dimethoxy-1,1':3',1''-terphenyl-4',6'-dicarbonitrile
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Overview
Description
5’-Amino-4’‘-bromo-3,4-dimethoxy-1,1’3’,1’‘-terphenyl-4’,6’-dicarbonitrile: is a complex organic compound characterized by its unique structure, which includes amino, bromo, and dimethoxy functional groups attached to a terphenyl backbone
Scientific Research Applications
Photopolymerization Processes
2-Amino-4-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)benzene-1,3-dicarbonitrile derivatives have been utilized in photopolymerization processes. They serve as photosensitizers for iodonium salt in bimolecular photoinitiating systems under UV-A and visible light. These compounds facilitate the polymerization of acrylates, epoxides, glycidyl, and vinyl ethers. They are also involved in the synthesis of interpenetrated polymer networks and thiol-ene photopolymerization processes. The effectiveness of these derivatives in initiating polymerization across different monomers is supported by extensive studies involving FT-IR, photolysis, fluorescence, molecular orbital calculations, and electrochemical analysis (Tomal, Pilch, Chachaj-Brekiesz, & Ortyl, 2019).
Corrosion Inhibition
Derivatives of 2-Amino-4-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)benzene-1,3-dicarbonitrile, specifically 2-aminobenzene-1,3-dicarbonitriles, have been identified as effective green corrosion inhibitors for materials like mild steel in acidic environments. Their efficiency in preventing corrosion has been confirmed through various techniques, including weight loss measurements, electrochemical studies, SEM, and EDX examinations. These compounds demonstrate mixed-type inhibition properties and adhere to the Langmuir adsorption isotherm (Verma, Quraishi, & Singh, 2015).
Crystallography and Structural Analysis
The crystal structures of various compounds containing the 2-Amino-4-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)benzene-1,3-dicarbonitrile moiety have been analyzed. Studies involve examining the molecular arrangements, hydrogen bonding patterns, and structural overlaps in these compounds. Such analyses are vital for understanding the physical and chemical properties of these substances at the molecular level (Naghiyev, Khrustalev, Venskovsky, Tereshina, Khalilov, Akkurt, Bhattarai, & Mamedov, 2022).
Biological Activity Prediction
In silico predictive analysis has been employed to estimate the biological activity of compounds derived from 2-Amino-4-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)benzene-1,3-dicarbonitrile. This approach, involving computational methods like 2D NMR spectroscopy and single-crystal X-ray diffraction, is instrumental in forecasting the potential biological interactions and applications of these compounds (Kurskova, Dotsenko, Frolov, Aksenov, Aksenova, Krivokolysko, & Krivokolysko, 2021).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-amino-4’‘-bromo-3,4-dimethoxy-1,1’:3’,1’'-terphenyl-4
Properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)benzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2/c1-27-20-8-5-14(9-21(20)28-2)17-10-16(13-3-6-15(23)7-4-13)18(11-24)22(26)19(17)12-25/h3-10H,26H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPORRADJORVWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)N)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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